PSMA-617 - 1702967-37-0

PSMA-617

Catalog Number: EVT-281274
CAS Number: 1702967-37-0
Molecular Formula: C49H71N9O16
Molecular Weight: 1042.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prostate-specific membrane antigen 617 (PSMA-617), also known as vipivotide tetraxetan, is a small molecule that specifically targets prostate-specific membrane antigen (PSMA). [] PSMA is a type II transmembrane protein overexpressed on prostate cancer cells. [, ] PSMA-617 acts as a ligand that selectively binds to PSMA, making it a crucial tool in prostate cancer research, specifically in the fields of imaging and targeted therapy. [, , ]

Future Directions
    • Novel Linker Modifications: Designing linkers that optimize pharmacokinetics, tumor uptake, and kidney clearance. [, ]
    • Combination Therapies: Investigating the synergy between PSMA-targeted radionuclide therapy and other treatments, like chemotherapy, external beam radiation, or PARP inhibitors. [, ]
    • Alternative Radionuclides: Evaluating the therapeutic potential of other radiometals like 225Ac or 161Tb, which may offer advantages in terms of radiation range and energy deposition. [, , ]
  • Expanding Applications: Research is underway to explore the utility of PSMA-617 in other malignancies where PSMA expression is present, like glioblastoma. [, ]

  • Personalized Medicine: Develop methods for personalized dosimetry and treatment planning based on individual patient characteristics and tumor biology to optimize treatment efficacy and safety. [, ]

References:[1] https://www.semanticscholar.org/paper/9e4fcbafac5fefbcce58b71fab0251e664334628 [] https://www.semanticscholar.org/paper/c83b5cd53a00c3bb35948656f283ffeb8fcb24ca [] https://www.semanticscholar.org/paper/26287fa26895d827c43fd50205dc7325978e8305 [] https://www.semanticscholar.org/paper/03149985da9bb5c0602937d2f52a91ef9aff576b[5] https://www.semanticscholar.org/paper/d82a7536bd70a2212e86c4fbfe69766073f58e9a[6] https://www.semanticscholar.org/paper/50de26bc6f548dab54ebc611a352099867494a02[7] https://www.semanticscholar.org/paper/78e7ad99cc326384d66b224b1a6daf6368710cce [] https://www.semanticscholar.org/paper/9d73daea72b00eb688d35e81e2f745480b72dfce[9] https://www.semanticscholar.org/paper/9d73daea72b00eb688d35e81e2f745480b72dfce[10] https://www.semanticscholar.org/paper/a3e20ea871c9625d0590a789a8b1a1ac3daccf9b[11] https://www.semanticscholar.org/paper/2db6856801760081300f4db5360b657107b4b8e6[12] https://www.semanticscholar.org/paper/360f8a1a3e1dab2716869992b16df08c3e46729d[13] https://www.semanticscholar.org/paper/494232d67c027ddf4e80e1835923e586f4fed91e [] https://www.semanticscholar.org/paper/70b1371ce075b555f2f533e64b2b4e45f0b84409 [] https://www.semanticscholar.org/paper/ae6020a52604b37acc6a701385f00b808936d00a [] https://www.semanticscholar.org/paper/bf3501c05ee7a9ac47e2e4a6fbdb66838925517c[17] https://www.semanticscholar.org/paper/eb391e648a2417bf9fc2648ec193fec20345645a[18] https://www.semanticscholar.org/paper/1fc26ffa1a90005231305b69bde848f86b052a1d[19] https://www.semanticscholar.org/paper/45b15597b1e1eead21c03b0bb40c6f6da473e41b[20] https://www.semanticscholar.org/paper/5b4ce223af094f9d0f7f63378b7622dc1994fdfa[21] https://www.semanticscholar.org/paper/e40fda948b4ca090e25addba92d630b14910034f[22] https://www.semanticscholar.org/paper/0965669ffa0be82b7fdd9782562955eecde40276[23] https://www.semanticscholar.org/paper/3d8b4337d4ff1045fab574ac6ebadad84e7763e6[24] https://www.semanticscholar.org/paper/336bfb5ba9d6522ee7ee03e972de69343aa4d6a6 [] https://www.semanticscholar.org/paper/5d50a4fa1cce5f07168b0651f92c92e0d5ff7929[26] https://www.semanticscholar.org/paper/692e24804255b015847452849cfb82942609d363[27] https://www.semanticscholar.org/paper/699fb6eb4f5d48c978a983697fcd9e77e37e814c[28] https://www.semanticscholar.org/paper/7b1040579ec759de8811efe225e458a64520c2fe [] https://www.semanticscholar.org/paper/7f074a616e8c602b2c769d34fe9293e7921047f1[30] https://www.semanticscholar.org/paper/b03525faa726bb59de25f647649c6c5e4a8ac37c

Overview

Lutetium (177Lu) vipivotide tetraxetan, commercially known as Pluvicto, is a radiopharmaceutical agent primarily used for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer in adults. This compound is classified as a radioligand therapeutic agent, combining a radionuclide, lutetium-177, with a ligand that specifically targets PSMA, which is overexpressed in prostate cancer cells. The drug was first approved by the U.S. Food and Drug Administration on March 23, 2022, and subsequently received marketing authorization from the European Medicines Agency in December 2022 .

Source and Classification

Lutetium (177Lu) vipivotide tetraxetan is classified under protein-based therapies and is categorized as a synthetic organic compound. It is designed to deliver targeted radiation to tumor cells expressing PSMA, thereby minimizing damage to surrounding healthy tissues. The compound's structure includes a DOTA moiety that serves as a chelating agent for the lutetium-177 radionuclide .

Synthesis Analysis

The synthesis of lutetium (177Lu) vipivotide tetraxetan involves several key steps:

  1. Preparation of the Ligand: The ligand PSMA-617 is synthesized through solid-phase peptide synthesis techniques. This process involves the sequential addition of amino acids to form the desired peptide structure.
  2. Chelation with Lutetium-177: Once the ligand is synthesized, it is conjugated with lutetium-177 using a chelation process that ensures stable binding of the radionuclide to the ligand. The DOTA moiety plays a crucial role in this step by forming a stable complex with lutetium-177.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography to ensure that it meets the required purity standards for clinical use .
Molecular Structure Analysis

The molecular structure of lutetium (177Lu) vipivotide tetraxetan can be described as follows:

  • Chemical Formula: The specific formula has not been disclosed, but the compound includes a complex arrangement involving a DOTA chelator and the PSMA targeting ligand.
  • IUPAC Name: The IUPAC name for this compound is (2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid .

The structural integrity and stability of this compound are critical for its function as a targeted therapeutic agent.

Chemical Reactions Analysis

Lutetium (177Lu) vipivotide tetraxetan participates in specific chemical reactions upon administration:

  1. Binding Reaction: Upon intravenous injection, the compound binds selectively to PSMA-expressing tumor cells. This binding facilitates the internalization of the radioligand into the cancer cells.
  2. Radiation Emission: Once bound, lutetium-177 emits beta particles that induce cytotoxic effects on the tumor cells. This process leads to DNA damage and ultimately cell death in PSMA-positive cancer cells.

These reactions highlight the mechanism by which this radiopharmaceutical exerts its therapeutic effects against prostate cancer .

Mechanism of Action

The mechanism of action of lutetium (177Lu) vipivotide tetraxetan involves several steps:

  1. Targeting PSMA: The PSMA-targeting ligand binds specifically to PSMA receptors on prostate cancer cells.
  2. Internalization: Following binding, the complex is internalized by the cancer cell.
  3. Radiation-Induced Cell Death: The emitted beta particles from lutetium-177 cause localized damage to cellular structures and DNA, leading to apoptosis or necrosis of cancerous cells.

This targeted approach minimizes collateral damage to surrounding healthy tissues while effectively treating metastatic prostate cancer .

Physical and Chemical Properties Analysis

The physical and chemical properties of lutetium (177Lu) vipivotide tetraxetan include:

  • Appearance: Typically presented as a sterile solution for injection.
  • Solubility: Soluble in water; specific solubility data may vary based on formulation.
  • Stability: Radiochemical stability is crucial; studies indicate that it maintains stability under physiological conditions for effective delivery during treatment.

Additional analyses have shown that its pharmacokinetics allow for effective targeting and retention within tumors while minimizing systemic exposure .

Applications

Lutetium (177Lu) vipivotide tetraxetan is primarily used in clinical settings for:

  • Treatment of Prostate Cancer: Specifically indicated for patients with metastatic castration-resistant prostate cancer who have previously undergone androgen receptor pathway inhibition and taxane-based chemotherapy.

This compound represents a significant advancement in theranostics—combining diagnostics with therapeutic capabilities—by enabling precise targeting of cancer cells while providing therapeutic radiation directly to malignant tissues .

Properties

CAS Number

1702967-37-0

Product Name

Vipivotide tetraxetan

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid

Molecular Formula

C49H71N9O16

Molecular Weight

1042.1 g/mol

InChI

InChI=1S/C49H71N9O16/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74)/t32?,35?,37-,38-,39-/m0/s1

InChI Key

JBHPLHATEXGMQR-VLOIPPKDSA-N

SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in water and ethanol.

Synonyms

PSMA-617; PSMA617; PSMA 617; PSMA617 TFA; PSMA617 triflouroacetic acid salt; vipivotide tetraxetan.

Canonical SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.